3-N-Me-Phe-morphiceptin 3-N-Me-Phe-morphiceptin
Brand Name: Vulcanchem
CAS No.: 83397-56-2
VCID: VC0013197
InChI: InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
SMILES: CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Molecular Formula: C29H37N5O5
Molecular Weight: 535.6 g/mol

3-N-Me-Phe-morphiceptin

CAS No.: 83397-56-2

VCID: VC0013197

Molecular Formula: C29H37N5O5

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

3-N-Me-Phe-morphiceptin - 83397-56-2

Description

3-N-Methyl-Phe-morphiceptin, often referred to as 3-N-Me-Phe-morphiceptin or PL017, is a synthetic analog of the naturally occurring peptide morphiceptin. Morphiceptin itself is a tetrapeptide composed of the amino acid sequence Tyr-Pro-Phe-Pro-NH₂ and is known for its selectivity as a μ-opioid receptor agonist, exhibiting significantly higher affinity for this receptor compared to δ-opioid receptors . The structural modification in 3-N-Me-Phe-morphiceptin involves the substitution of a nitrogen atom in the phenylalanine residue with a methyl group, which enhances its pharmacological properties and stability compared to its parent compound .

The pharmacological implications of 3-N-Me-Phe-morphiceptin are significant, particularly in the context of pain management and analgesic development. This compound has been studied for its potential to provide analgesic effects while minimizing the side effects commonly associated with traditional opioids. Its design aims to improve upon the efficacy and safety profile of existing opioid peptides by enhancing receptor selectivity and reducing the likelihood of adverse effects such as tolerance and dependence . Similar compounds include endomorphins, specifically endomorphin-1 and endomorphin-2, which are also potent μ-opioid receptor agonists derived from endogenous sources and exhibit high selectivity for opioid receptors, further underscoring the importance of structural modifications in developing effective analgesics .

Research continues into the therapeutic applications of 3-N-Me-Phe-morphiceptin and its analogs, with ongoing studies aimed at understanding their mechanisms of action, potential benefits in clinical settings, and overall impact on pain management strategies. The exploration of these compounds represents a crucial step in addressing the challenges posed by opioid use in medical practice today.

CAS No. 83397-56-2
Product Name 3-N-Me-Phe-morphiceptin
Molecular Formula C29H37N5O5
Molecular Weight 535.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
Standard InChIKey JAKBYSTWCHUQOK-NDBXHCKUSA-N
SMILES CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Canonical SMILES CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Synonyms 3-N-Me-Phe-morphiceptin
morphiceptin, N-Me-Phe(3)-
morphiceptin, N-Me-Phe(3)-, all L-isomer
morphiceptin, N-methylphenylalanine(3)-
PL 017
PL 17
PL-017
PL-17
PL17
Tyr-Pro-N-MePhe-Pro-NH2
tyrosyl-prolyl-N-methylphenlalanyl-prolinamide
PubChem Compound 115335
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator